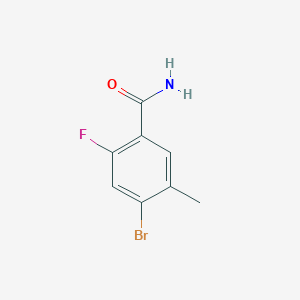

4-Bromo-2-fluoro-5-methylbenzamide

Descripción general

Descripción

4-Bromo-2-fluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-5-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzoic acid with methylamine hydrochloride. The reaction is typically carried out in the presence of a coupling reagent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate and a base like diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature for about 2 hours, followed by hydrolysis and extraction with dichloromethane. The organic layers are combined, washed with brine, dried over magnesium sulfate, and purified by flash column chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluoro-5-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids and amines, respectively.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-2-fluoro-5-methylbenzamide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting specific diseases. Its halogen substitutions enhance biological activity, making it a valuable component in drug development processes.

Case Study: Enzalutamide Synthesis

This compound has been identified as an impurity in the synthesis of Enzalutamide, an androgen receptor antagonist used in prostate cancer treatment. This highlights its role in the pharmaceutical industry and the importance of controlling impurities for drug efficacy and safety .

Material Science

Development of Novel Materials

The compound is explored for its properties in creating advanced materials, particularly in polymers where its unique structure can impart desirable characteristics such as thermal stability and mechanical strength.

Applications in Polymer Chemistry

Research indicates that incorporating fluorinated compounds like this compound into polymer matrices can enhance properties such as hydrophobicity and chemical resistance, making them suitable for specialized applications .

Agricultural Chemistry

Potential Pesticide Development

The compound is also investigated for its potential use as a pesticide or herbicide. Its unique chemical structure can lead to the development of more effective and environmentally friendly agricultural solutions.

Research Findings

Studies have shown that fluorinated compounds can exhibit enhanced biological activity against pests, providing a pathway for developing safer agricultural chemicals .

Analytical Chemistry

Method Development for Detection

In analytical chemistry, this compound is used to develop methods for detecting and quantifying similar compounds in various samples. This application is crucial for ensuring accuracy in chemical analysis across laboratories.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis; enhances biological activity. | Synthesis of Enzalutamide |

| Material Science | Development of new materials with improved properties. | Fluorinated polymers |

| Agricultural Chemistry | Potential use as pesticides/herbicides; environmentally friendly solutions. | Research on pest control mechanisms |

| Analytical Chemistry | Methods for detecting and quantifying compounds; enhances laboratory analysis accuracy. | Development of analytical detection methods |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or receptor modulation in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-fluoro-N-methylbenzamide

- 4-Bromo-2-fluorobenzoic acid

- 4-Bromo-2-fluorobenzamide

Uniqueness

4-Bromo-2-fluoro-5-methylbenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a unique scaffold for designing new molecules with specific biological or chemical activities.

Actividad Biológica

Overview

4-Bromo-2-fluoro-5-methylbenzamide (C8H7BrFNO) is an organic compound belonging to the benzamide class, characterized by the presence of bromine, fluorine, and a methyl group on its aromatic ring. This compound has garnered attention for its potential biological activities, particularly its role as an androgen receptor antagonist, which implicates it in various therapeutic applications, especially in cancer treatment.

Target Interaction

The primary biological target of this compound is the androgen receptor (AR) . As an antagonist, it inhibits the action of androgens (male hormones) by preventing them from binding to the androgen receptor, thereby disrupting androgen signaling pathways crucial for the proliferation of certain cancer cells.

Biochemical Pathways

The inhibition of the androgen receptor leads to several downstream effects:

- Altered Gene Expression : The compound influences gene expression regulated by androgens, affecting cellular proliferation and differentiation.

- Enzyme Interaction : It interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways.

Cellular Effects

This compound exhibits significant effects on different cell types:

- Cancer Cell Lines : Studies indicate that this compound can reverse the transformed phenotype of cancer cells, inhibiting their growth in anchorage-independent conditions—an indicator of malignancy .

- Gene Regulation : It alters the expression of genes involved in cell cycle regulation and apoptosis, potentially leading to reduced tumor growth.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits androgen-dependent cell growth in vitro. For example:

- In prostate cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and proliferation rates compared to control groups.

In Vivo Studies

In animal models, varying doses of this compound have shown:

- Therapeutic Effects : Lower doses exhibited anti-tumor effects without significant toxicity.

- Toxicity at High Doses : Higher concentrations led to adverse effects such as liver and kidney dysfunction.

This compound undergoes several chemical reactions that are relevant for its synthesis and functionalization:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Oxidation/Reduction : The compound can be oxidized to form carboxylic acids or reduced to yield amines.

Applications in Scientific Research

This compound serves as a valuable intermediate in organic synthesis and has potential applications in:

- Drug Development : As a lead compound for developing new anti-androgen therapies.

- Biochemical Research : Investigating enzyme inhibition and protein interactions related to cancer biology .

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Androgen Receptor Antagonism | Inhibits androgen signaling pathways | |

| Cancer Cell Growth Inhibition | Reduces viability in prostate cancer cells | |

| Gene Expression Modulation | Alters genes involved in proliferation | |

| Toxicity Profile | Exhibits dose-dependent toxicity |

Propiedades

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIILNNLSWGFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.